
2,2-Dimethyl-5-((phenylsulfanyl)methylene)-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-Dimethyl-5-((phenylsulfanyl)methylene)-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a dioxane ring which is a six-membered ring with two oxygen atoms. It also has a phenylsulfanyl group attached to it, which is a sulfur atom bonded to a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dioxane ring and the introduction of the phenylsulfanyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dioxane ring and the phenylsulfanyl group would be key features of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The phenylsulfanyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Molecular Functionalization
Functionalization of this compound with aryl or thienyl substituents leads to changes in bond length and conformation. Specifically, it results in a lengthening of the C-S single bond and the adoption of a boat conformation in the Meldrum's acid heterocycle (Gould et al., 1998).
Synthesis and Reactions
The compound is involved in various synthetic pathways. For instance, its reaction with m-chloroperbenzoic acid produces sulfoxide derivatives. Additionally, it can react with triphenylphosphine to yield different phosphonium salts (Al-Sheikh et al., 2009).
Pyrolytic Studies
In pyrolytic studies, the compound forms stable adducts with cyclohexadiene and cyclopentadiene. Upon flash vacuum pyrolysis, it produces cyclopentadiene, acetone, carbon dioxide, and methyleneketene. This demonstrates its potential in generating interesting pyrolytic products (Brown et al., 1976).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been extensively studied. These studies reveal valuable information about the molecular conformation and bonding characteristics in different substituted forms of the compound (Coppernolle et al., 2010).
Synthesis of Drug Precursors
It is used in the synthesis of drug precursors. For example, its reaction with active methylene nitriles results in the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, showcasing its utility in medicinal chemistry (Dotsenko et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2-dimethyl-5-(phenylsulfanylmethylidene)-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-13(2)16-11(14)10(12(15)17-13)8-18-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVJBWABOEYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=CC=C2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)

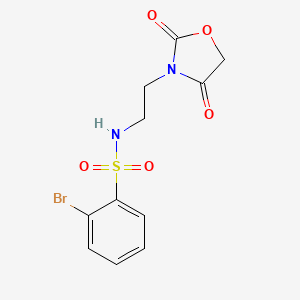
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide](/img/structure/B2421859.png)


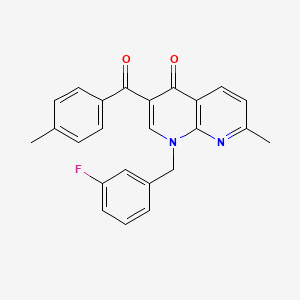

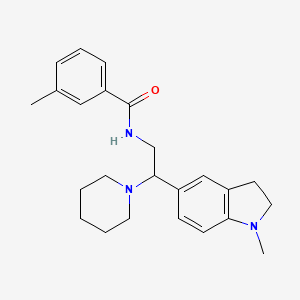

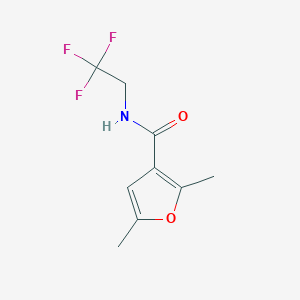

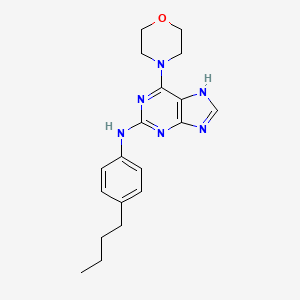
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)